molecular formula C18H9F7N4O2S B11503325 1-(4-fluorophenyl)-4-hydroxy-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

1-(4-fluorophenyl)-4-hydroxy-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

Cat. No.: B11503325
M. Wt: 478.3 g/mol
InChI Key: JHTGQXWAHGCPLU-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-hydroxy-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a thiophene ring, and multiple trifluoromethyl groups

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-hydroxy-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorophenyl group: This step may involve a substitution reaction using a fluorinated benzene derivative.

    Incorporation of the thiophene ring: This can be done through a coupling reaction.

    Addition of trifluoromethyl groups: This step may involve the use of trifluoromethylating agents under specific conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-fluorophenyl)-4-hydroxy-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

    Coupling reactions: The thiophene ring can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for coupling reactions.

Scientific Research Applications

1-(4-fluorophenyl)-4-hydroxy-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Materials Science: The compound’s properties could make it useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It may be used as a probe or tool in biological research to study specific molecular interactions or pathways.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-hydroxy-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-(4-fluorophenyl)-4-hydroxy-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one include other pyrimidine derivatives with fluorophenyl or thiophene groups. These compounds may share similar chemical properties but differ in their specific functional groups or overall structure, which can influence their reactivity and applications. Examples of similar compounds include:

This compound’s uniqueness lies in its combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C18H9F7N4O2S

Molecular Weight

478.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-7-thiophen-2-yl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H9F7N4O2S/c19-8-3-5-9(6-4-8)29-13-11(14(30)27-15(29)31)16(17(20,21)22,18(23,24)25)28-12(26-13)10-2-1-7-32-10/h1-7H,(H,26,28)(H,27,30,31)

InChI Key

JHTGQXWAHGCPLU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(C3=C(N2)N(C(=O)NC3=O)C4=CC=C(C=C4)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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